molecular formula C15H22N2O6S B7875560 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid

1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid

Cat. No.: B7875560
M. Wt: 358.4 g/mol
InChI Key: FBNYRCUTZDWSNX-UHFFFAOYSA-N
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Description

1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid is a complex organic molecule that plays a significant role in various scientific research applications due to its unique structural and chemical properties. Its diverse reactivity and biological activity make it an interesting subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid generally involves multiple steps, starting with the preparation of the pyrrole ring, followed by sulfonylation, and ending with the attachment of the piperidine-3-carboxylic acid moiety. The reaction conditions typically include:

  • Step 1: : Synthesis of 4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrole involves the reaction of ethyl acetoacetate with an appropriate amine, usually under acidic conditions to form the pyrrole ring.

  • Step 2: : Sulfonylation of the pyrrole ring is achieved by reacting with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Step 3: : Coupling the sulfonyl pyrrole with piperidine-3-carboxylic acid through a condensation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, optimization of these reaction conditions is essential. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and the incorporation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides and sulfones.

  • Reduction: : Reduction reactions can modify the carboxylic acid and ester groups to their corresponding alcohols.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the sulfonyl and ester moieties.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Employing reagents such as lithium aluminum hydride or borane for reduction.

  • Substitution: : Conditions typically involve reagents like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted derivatives depending on the reacting species.

Scientific Research Applications

1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid has widespread applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biomolecules and pathways.

  • Medicine: : Explored for therapeutic uses, possibly in drug development due to its unique interaction with biological systems.

  • Industry: : Utilized in materials science for the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use. In biological systems, it interacts with molecular targets such as enzymes or receptors, modifying their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include those with structurally analogous sulfonyl piperidine moieties or pyrrole derivatives. Compared to these, 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinctive reactivity and biological activity.

List of similar compounds

  • 1-{[4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid

  • 1-{[4-(ethoxycarbonyl)-2,5-diethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid

  • 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperazine-3-carboxylic acid

This compound's specificity in structure makes it a valuable entity in various research domains, providing unique advantages over its analogs.

Properties

IUPAC Name

1-[(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)sulfonyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-4-23-15(20)12-9(2)16-10(3)13(12)24(21,22)17-7-5-6-11(8-17)14(18)19/h11,16H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNYRCUTZDWSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1S(=O)(=O)N2CCCC(C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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